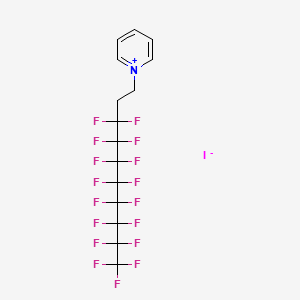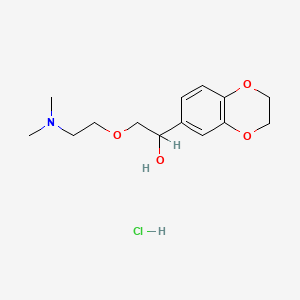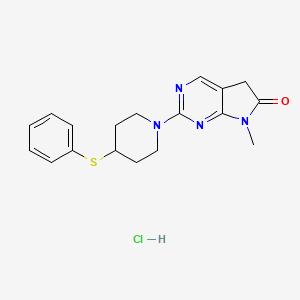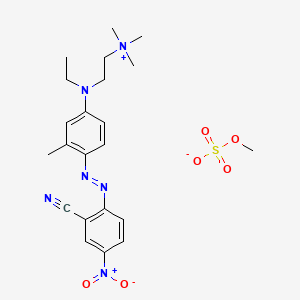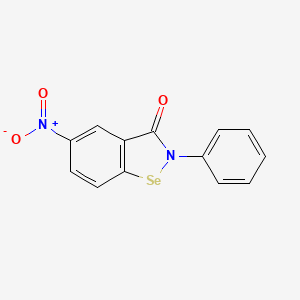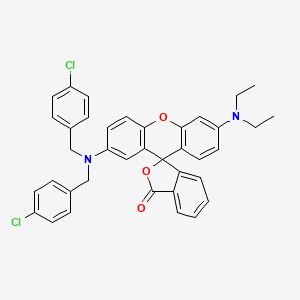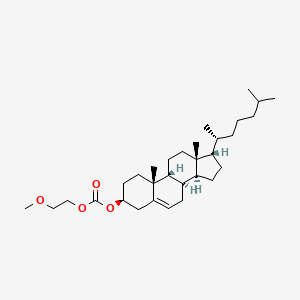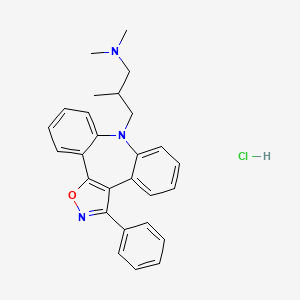
Einecs 305-567-0
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 305-567-0 ist eine chemische Verbindung, die im Europäischen Inventar der vorhandenen kommerziellen chemischen Stoffe (EINECS) aufgeführt ist. Dieses Inventar umfasst Stoffe, die zwischen dem 1. Januar 1971 und dem 18. September 1981 auf dem Markt der Europäischen Gemeinschaft waren . Die Verbindung wird durch ihre eindeutige Einecs-Nummer identifiziert, die bei der Verfolgung und Regulierung ihrer Verwendung in verschiedenen Branchen hilft.
Vorbereitungsmethoden
Die Herstellung von Einecs 305-567-0 umfasst spezifische Synthesewege und Reaktionsbedingungen. Während detaillierte Synthesewege und industrielle Produktionsverfahren für diese spezifische Verbindung nicht leicht zugänglich sind, umfassen allgemeine Praktiken in der Industrie:
Synthesewege: Diese beinhalten typischerweise mehrstufige organische Synthese, bei der die Verbindung aus einfacheren Ausgangsmaterialien durch eine Reihe von chemischen Reaktionen aufgebaut wird.
Reaktionsbedingungen: Bedingungen wie Temperatur, Druck und das Vorhandensein von Katalysatoren werden sorgfältig gesteuert, um Ausbeute und Reinheit zu optimieren.
Industrielle Produktion: Die großtechnische Produktion erfolgt häufig in kontinuierlichen Fließprozessen, bei denen Reaktanten kontinuierlich in einen Reaktor eingespeist und Produkte kontinuierlich entfernt werden, was eine effiziente und skalierbare Produktion ermöglicht.
Analyse Chemischer Reaktionen
Einecs 305-567-0 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der häufig durch Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid gefördert wird.
Reduktion: Im Gegensatz dazu beinhaltet die Reduktion den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Gruppe im Molekül durch ein anderes. Übliche Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die gebildeten Produkte hängen von den spezifischen Reaktionen und Bedingungen ab, die verwendet werden. Beispielsweise könnte die Oxidation eine Carbonsäure ergeben, während die Reduktion einen Alkohol erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
Einecs 305-567-0 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz oder Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.
Biologie: Die Verbindung kann in Studien verwendet werden, die sich mit biochemischen Wegen und molekularen Interaktionen befassen.
Medizin: Die Forschung kann ihre potenziellen therapeutischen Wirkungen oder ihre Rolle bei der Medikamentenentwicklung untersuchen.
Industrie: Es könnte bei der Herstellung verschiedener Produkte verwendet werden, darunter Pharmazeutika, Agrochemikalien und Spezialchemikalien.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Wegen. Während detaillierte Mechanismen für diese spezifische Verbindung nicht leicht zugänglich sind, umfassen allgemeine Prinzipien:
Molekulare Zielstrukturen: Dazu könnten Enzyme, Rezeptoren oder andere Proteine gehören, mit denen die Verbindung interagiert, um ihre Wirkungen auszuüben.
Beteiligte Wege: Die Verbindung kann verschiedene biochemische Wege beeinflussen, was zu Veränderungen in Zellprozessen und -funktionen führt.
Wirkmechanismus
Molecular Targets: These could include enzymes, receptors, or other proteins that the compound interacts with to exert its effects.
Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Vergleich Mit ähnlichen Verbindungen
Einecs 305-567-0 kann mit anderen ähnlichen Verbindungen verglichen werden, um seine Einzigartigkeit hervorzuheben. Ähnliche Verbindungen könnten diejenigen umfassen, die verwandte chemische Strukturen oder ähnliche funktionelle Gruppen aufweisen. Zum Beispiel:
Einecs 204-211-0: Bis(2-ethylhexyl)phthalat, ein häufig verwendetes Weichmacher.
Einecs 203-770-8: Amylnitrit, das in der Medizin und als Reagenz verwendet wird.
Einecs 234-985-5: Wismuttetroxid, das in verschiedenen industriellen Anwendungen verwendet wird.
Jede dieser Verbindungen hat einzigartige Eigenschaften und Anwendungen, was sie von this compound unterscheidet.
Eigenschaften
CAS-Nummer |
94713-21-0 |
|---|---|
Molekularformel |
C21H20N4O5S |
Molekulargewicht |
440.5 g/mol |
IUPAC-Name |
1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;2-methylbenzenesulfonic acid |
InChI |
InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-4-2-3-5-7(6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |
InChI-Schlüssel |
KAYDZBLORDYWNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


